4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine
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Overview
Description
4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine is a complex heterocyclic compound that incorporates several functional groups, including thiophene, piperidine, oxadiazole, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine typically involves multiple steps, starting with the preparation of the individual functional groups and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the carbonyl group in the piperidine moiety produces alcohols.
Scientific Research Applications
4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases such as cancer, inflammation, and infections
Mechanism of Action
The mechanism of action of 4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to DNA via intercalation, disrupting the replication and transcription processes . Additionally, it can inhibit enzymes or receptors involved in key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring and exhibit similar chemical properties.
Piperidine Derivatives: Piperine and evodiamine are examples of piperidine-containing compounds with diverse biological activities.
Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as certain antimicrobial agents, share structural similarities and biological activities.
Uniqueness
4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H16N4O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H16N4O2S/c22-17(14-5-3-11-24-14)21-10-2-1-4-13(21)16-19-15(20-23-16)12-6-8-18-9-7-12/h3,5-9,11,13H,1-2,4,10H2 |
InChI Key |
UJTBKBREELOIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=NC(=NO2)C3=CC=NC=C3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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